(5Z)-3-benzyl-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a thiazolidine-2,4-dione ring, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzylidene derivative with a thiazolidine-2,4-dione precursor under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets in the body. The indole moiety allows it to bind with high affinity to various receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE include other indole derivatives and thiazolidine-2,4-dione compounds. Some examples are:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Thiazolidinediones: A class of compounds used in the treatment of diabetes due to their insulin-sensitizing effects.
What sets 3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique combination of an indole moiety with a thiazolidine-2,4-dione ring, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H11N3O5S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-5-(5-nitro-2-oxoindol-3-yl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C18H11N3O5S/c22-16-14(12-8-11(21(25)26)6-7-13(12)19-16)15-17(23)20(18(24)27-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2 |
InChI Key |
LAVMDNWYJPZYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O |
Origin of Product |
United States |
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